molecular formula C22H16O5S B2906143 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate CAS No. 869341-47-9

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate

Cat. No.: B2906143
CAS No.: 869341-47-9
M. Wt: 392.43
InChI Key: IYICJSVPONJNNS-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure consists of a chromenone core with a phenyl group at the 3-position, a methyl group at the 4-position, and a benzenesulfonate ester at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate typically involves an O-sulfonylation reaction. The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester bond in the benzenesulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the chromenone core.

    Reduction: Reduced forms of the chromenone core.

    Hydrolysis: 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol and benzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-15-19-14-17(27-28(24,25)18-10-6-3-7-11-18)12-13-20(19)26-22(23)21(15)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYICJSVPONJNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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